molecular formula C24H40O3 B7804059 PTA2 (Pinane thromboxane A2)

PTA2 (Pinane thromboxane A2)

Cat. No.: B7804059
M. Wt: 376.6 g/mol
InChI Key: OHJIHGVLRDHSDV-BNAVIEMTSA-N
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Description

Pinane thromboxane A2, also known as PTA2, is a chemically stable, carbocyclic analog of the highly unstable thromboxane A2. Thromboxane A2 is a biologically active metabolite of arachidonic acid formed by the action of thromboxane A2 synthase on prostaglandin endoperoxide. PTA2 acts as a thromboxane A2 receptor antagonist, leading to coronary artery contraction and platelet aggregation induced by prostaglandin endoperoxide analogs and arachidonic acid .

Preparation Methods

Pinane thromboxane A2 is synthesized through a series of chemical reactions involving the modification of bicyclic structures. The synthetic route involves the following steps :

    Starting Material: The synthesis begins with a bicyclic compound, typically a pinane derivative.

    Functional Group Introduction: Hydroxyl groups are introduced at specific positions on the bicyclic structure.

    Chain Elongation: The side chain is elongated through a series of reactions, including the addition of octenyl groups.

    Final Cyclization: The final step involves cyclization to form the heptenoic acid structure.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Pinane thromboxane A2 undergoes several types of chemical reactions, including:

    Oxidation: PTA2 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert PTA2 into more reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the PTA2 molecule, modifying its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pinane thromboxane A2 has several scientific research applications, including:

Mechanism of Action

Pinane thromboxane A2 exerts its effects by acting as a thromboxane A2 receptor antagonist. It binds to the thromboxane A2 receptor, preventing thromboxane A2 from binding and activating the receptor. This inhibition leads to reduced platelet aggregation and coronary artery contraction. The molecular targets involved include the thromboxane A2 receptor and thromboxane A2 synthase .

Comparison with Similar Compounds

Pinane thromboxane A2 is unique compared to other thromboxane A2 analogs due to its chemical stability and specific biological activity. Similar compounds include:

Pinane thromboxane A2 stands out due to its selective inhibition of thromboxane A2 pathways without affecting prostacyclin pathways, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIHGVLRDHSDV-BNAVIEMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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